4-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde
Description
This compound is a spirocyclic chromene derivative featuring a 1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin] core linked via an oxyacetyl group to a piperazinecarbaldehyde moiety.
Properties
Molecular Formula |
C22H27N3O6 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C22H27N3O6/c1-16(27)24-6-4-22(5-7-24)13-19(28)18-3-2-17(12-20(18)31-22)30-14-21(29)25-10-8-23(15-26)9-11-25/h2-3,12,15H,4-11,13-14H2,1H3 |
InChI Key |
LJDQEZQKZCPMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCN(CC4)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde typically involves multiple steps, including condensation and cyclization reactions. The starting materials often include chromene derivatives and piperidine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process would also need to incorporate purification steps, such as crystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and functional groups in the compound allow it to bind to these targets, potentially inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde with structurally related compounds derived from the evidence.
Research Findings and Functional Implications
a) Structural Impact on Reactivity and Solubility
- Carboxylic acid analogs (e.g., CAS 924740-45-4) may exhibit lower membrane permeability due to ionization at physiological pH, whereas amide derivatives (e.g., CAS 1014104-44-9) improve stability and solubility .
b) Core Scaffold Variations
- The spirochromene-piperidine core is conserved across all compounds, suggesting shared recognition by targets like kinases or neurotransmitter receptors.
- Methoxychromenone in the compound from introduces fluorescence properties, expanding utility to imaging or photodynamic therapy .
Biological Activity
The compound 4-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde is a synthetic organic molecule characterized by its unique spiro structure and the presence of both chromene and piperidine moieties. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 390.4 g/mol. The structural complexity arises from its spiro junction, which influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₇ |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 2-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]acetic acid |
| CAS Number | 924740-45-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The spiro structure facilitates unique binding interactions that can modulate enzyme activity or receptor signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling cascades.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
Antioxidant Activity
Studies suggest that the compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.
Anticancer Properties
Preliminary studies have shown that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines. The specific mechanism may involve apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems or direct protection against neuronal damage.
Case Studies and Research Findings
- In Vitro Studies : Research conducted on similar compounds has demonstrated significant inhibition of cancer cell proliferation in vitro. For instance, compounds with similar chromene structures have shown IC50 values in the micromolar range against breast and lung cancer cell lines.
- Animal Models : In vivo studies using animal models have reported reduced tumor growth rates when treated with related compounds, suggesting potential efficacy in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
